molecular formula C11H13I B6227066 1-cyclopentyl-4-iodobenzene CAS No. 92316-59-1

1-cyclopentyl-4-iodobenzene

Cat. No.: B6227066
CAS No.: 92316-59-1
M. Wt: 272.1
InChI Key:
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Description

1-Cyclopentyl-4-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclopentylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically proceeds under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Coupling Reactions: Biaryl compounds are the primary products.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-Cyclopentyl-4-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Iodobenzene: A simpler analog with only an iodine atom attached to the benzene ring.

    1-Cyclopentylbenzene: Lacks the iodine substituent, making it less reactive in certain chemical reactions.

    Other Halobenzenes: Compounds like chlorobenzene and bromobenzene, which have different halogen atoms attached to the benzene ring.

Uniqueness: 1-Cyclopentyl-4-iodobenzene is unique due to the presence of both a cyclopentyl group and an iodine atom, which confer distinct reactivity and potential applications compared to its analogs. The combination of these substituents allows for versatile chemical transformations and specialized uses in research and industry.

Properties

CAS No.

92316-59-1

Molecular Formula

C11H13I

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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